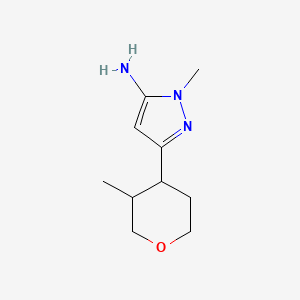
3,5-Dibromo-4-(2-fluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H8Br2FNO and a molecular weight of 312.96 g/mol . It is characterized by the presence of bromine, fluorine, and aniline functional groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(2-fluoroethoxy)aniline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process . These methods reduce the number of reaction steps, minimize waste, and improve the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include various amines and reduced derivatives.
科学的研究の応用
3,5-Dibromo-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and activities .
類似化合物との比較
Similar Compounds
Uniqueness
3,5-Dibromo-4-(2-fluoroethoxy)aniline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. Compared to its similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C8H8Br2FNO |
|---|---|
分子量 |
312.96 g/mol |
IUPAC名 |
3,5-dibromo-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8Br2FNO/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,1-2,12H2 |
InChIキー |
ZBDRKGAAORUIDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCF)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
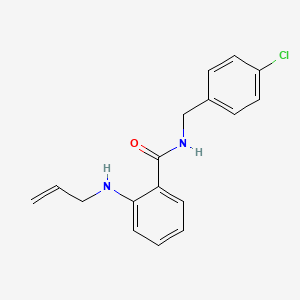

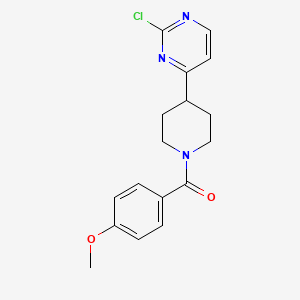

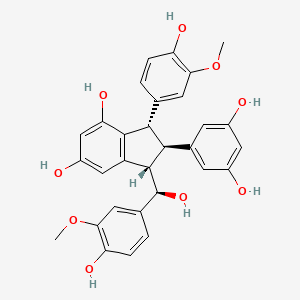
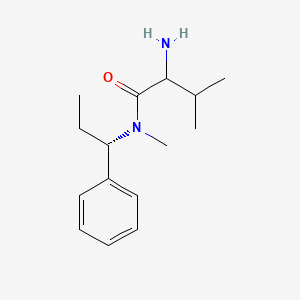
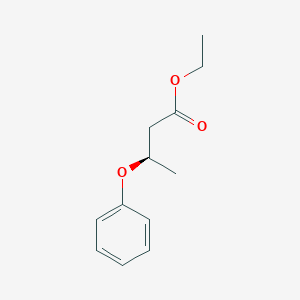
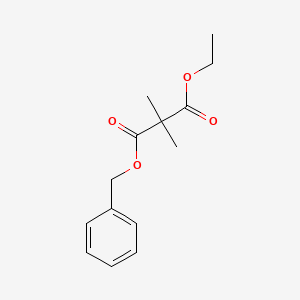
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
